![molecular formula C26H27N7O2 B2656536 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923675-67-6](/img/structure/B2656536.png)
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a 3,4-dihydroisoquinoline and a 1,2,4-triazine . These structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of ketoamides with organomagnesium compounds, followed by cyclization . Another common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazones with aliphatic amines under oxidative conditions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the presence of the aromatic rings . The C-N and N-N distances in these rings are typically in the range of 132-136 picometers .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings. For example, 1,2,4-triazoles can undergo reactions at the nitrogen atoms, and the 3,4-dihydroisoquinoline could undergo reactions at the nitrogen atom or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the heterocyclic rings and the various substituents. For example, 1,2,4-triazoles are generally soluble in water and alcohol, and have melting points in the range of 120-121 °C .Aplicaciones Científicas De Investigación
Synthesis and Potential Antitumor Applications
A study conducted by Abeer N. Al-Romaizan, N. Ahmed, and Sherin M. Elfeky (2019) delves into the design, synthesis, and biological evaluation of novel compounds related to the chemical structure of interest, demonstrating potential antitumor activities. The research outlines the synthesis of triazolyl- and triazinyl-quinazolinediones, exploring their antitumor efficacy against human cell lines, including colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2. This suggests the chemical's utility in developing antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Synthesis and Biological Activity
Further research into related compounds, such as those synthesized by F. Ashour et al. (2012), provides insights into the anticancer, anti-HIV-1, and antimicrobial activities of triazino and triazolo[4,3-e]purine derivatives. These compounds, including 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H, 8H)-diones, have been tested for their in vitro biological activities, revealing considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity and antimicrobial effectiveness. This highlights the compound's relevance in synthesizing potential therapeutic agents for a range of diseases (Ashour et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for this compound is not known, many compounds containing 1,2,4-triazole and 3,4-dihydroisoquinoline structures have biological activity. For example, some 1,2,4-triazoles have antimicrobial, anti-inflammatory, and anticancer activities . Similarly, some 3,4-dihydroisoquinolines have been found to have sigma-1 receptor antagonist activity .
Direcciones Futuras
Given the biological activity of many compounds containing 1,2,4-triazole and 3,4-dihydroisoquinoline structures, this compound could be of interest for further study. Potential areas of research could include the synthesis of related compounds, investigation of their biological activity, and exploration of their mechanisms of action .
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O2/c1-29-23-22(24(34)30(2)26(29)35)32-17-21(19-9-4-3-5-10-19)28-33(25(32)27-23)15-14-31-13-12-18-8-6-7-11-20(18)16-31/h3-11H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJZQQXSIJMQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCC5=CC=CC=C5C4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)
![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)
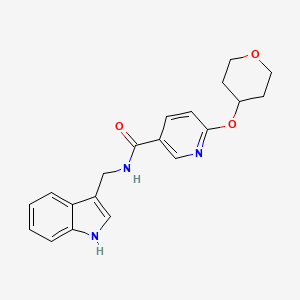
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
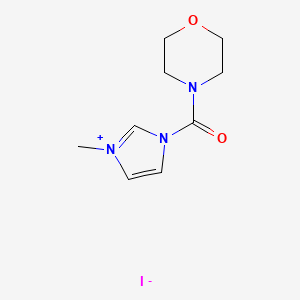
![4-(4-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656462.png)
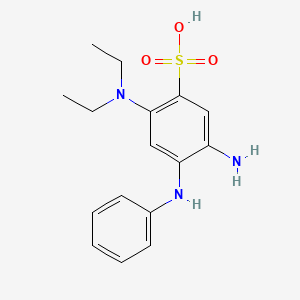
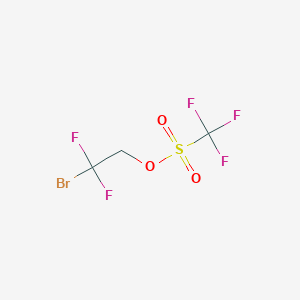

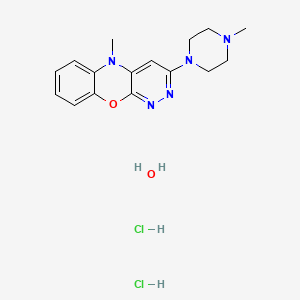

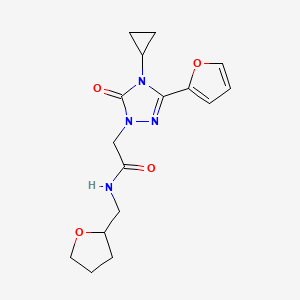
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)